2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide
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Overview
Description
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide is an organic compound with a complex structure that includes both sulfamoyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form the dimethylsulfamoyl aniline intermediate. This intermediate is then reacted with 2-(phenylsulfanyl)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are common techniques used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)acetamide: Similar structure but lacks the sulfamoyl group.
N-(Phenylsulfanyl)acetamide: Contains the sulfanyl group but lacks the dimethylsulfamoyl group.
Uniqueness
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide is unique due to the presence of both dimethylsulfamoyl and phenylsulfanyl groups. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C18H23N3O3S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-phenylsulfanylethyl)acetamide |
InChI |
InChI=1S/C18H23N3O3S2/c1-20(2)26(23,24)21(16-9-5-3-6-10-16)15-18(22)19-13-14-25-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,19,22) |
InChI Key |
FNVIGGHUFGOVBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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